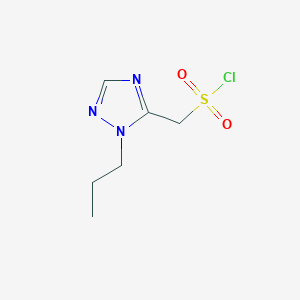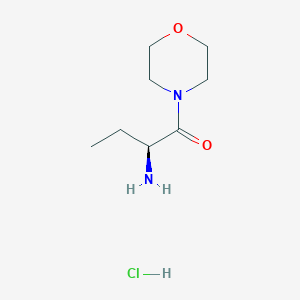
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride is a chemical compound with a molecular formula of C9H19ClN2O2 and a molecular weight of 222.7 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride typically involves the reaction of (2S)-2-amino-1-butanone with morpholine in the presence of hydrochloric acid. The reaction conditions often include:
Reactants: (2S)-2-amino-1-butanone and morpholine.
Catalyst: Hydrochloric acid.
Solvent: An appropriate solvent such as ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions to ensure high yield and purity. The process may include steps such as:
Mixing: Combining the reactants in a large reactor.
Heating: Maintaining the reaction mixture at the desired temperature.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Drying: Removing any residual solvents to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: The compound can modulate signaling pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride:
(2S)-2-amino-1-(piperidin-4-yl)butan-1-one hydrochloride: A similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
(2S)-2-amino-1-(morpholin-4-yl)butan-1-one hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its morpholine ring contributes to its stability and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C8H17ClN2O2 |
|---|---|
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
(2S)-2-amino-1-morpholin-4-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-7(9)8(11)10-3-5-12-6-4-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 |
Clave InChI |
RQGHDTWPROXKEX-FJXQXJEOSA-N |
SMILES isomérico |
CC[C@@H](C(=O)N1CCOCC1)N.Cl |
SMILES canónico |
CCC(C(=O)N1CCOCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


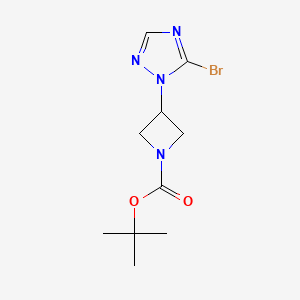
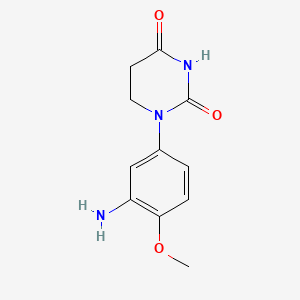

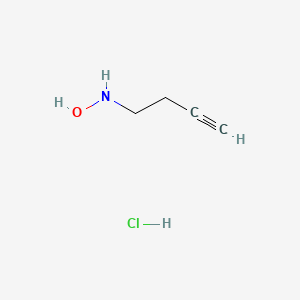
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)

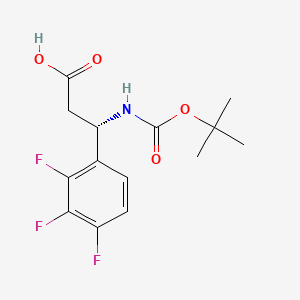
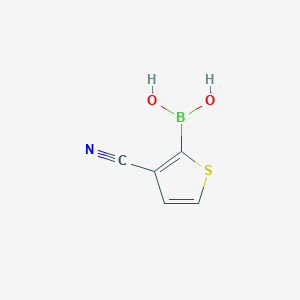
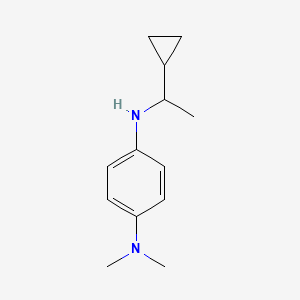
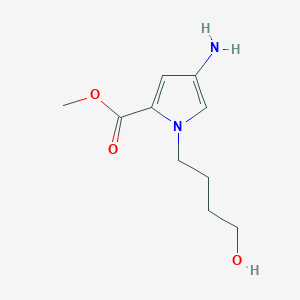
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)
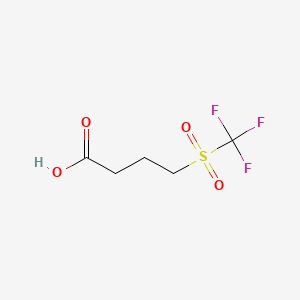
![5-[(2-Amino-2-ethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300263.png)
